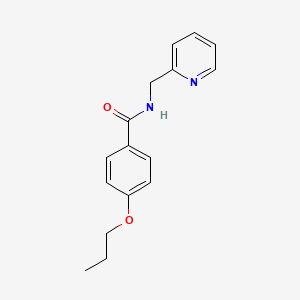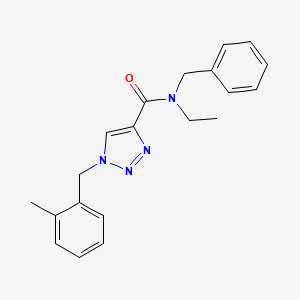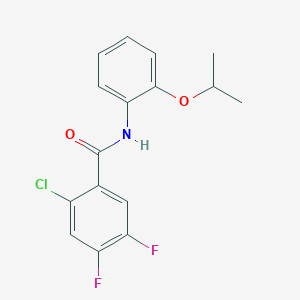
4-propoxy-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N-(2-pyridinylmethyl)benzamide, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist works by blocking the activation of 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, which are expressed on various cells, including immune cells, cancer cells, and neurons. 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors are involved in various cellular processes, including cell death, cytokine production, and inflammasome activation. By blocking 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist inhibits these processes and exerts its therapeutic effects.
Biochemical and Physiological Effects:
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been found to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist induces apoptosis and inhibits angiogenesis, leading to tumor growth inhibition. In inflammation, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In autoimmune disorders, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist suppresses the activation of immune cells and reduces the production of autoantibodies, leading to reduced autoimmunity.
Avantages Et Limitations Des Expériences En Laboratoire
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has several advantages for lab experiments, including its specificity for 4-propoxy-N-(2-pyridinylmethyl)benzamide receptors, its ability to inhibit various cellular processes, and its potential therapeutic applications. However, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist also has some limitations, including its potential off-target effects, its variable potency in different cell types, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonists with fewer off-target effects. Additionally, the development of 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist-based therapies, such as antibody-drug conjugates and nanoparticle-based delivery systems, could enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist involves the reaction of 4-propoxybenzoyl chloride with 2-pyridinemethanol in the presence of a base, followed by the addition of ammonium hydroxide to form the final product. The purity of the compound can be determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In autoimmune disorders, 4-propoxy-N-(2-pyridinylmethyl)benzamide antagonist has been shown to suppress the activation of immune cells and reduce the production of autoantibodies.
Propriétés
IUPAC Name |
4-propoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-11-20-15-8-6-13(7-9-15)16(19)18-12-14-5-3-4-10-17-14/h3-10H,2,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMGWYQMTFJICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5378433.png)
![(1R*,2R*,6S*,7S*)-4-[2-(1-methyl-1H-imidazol-2-yl)benzoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5378438.png)
![2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5378453.png)
![N'-[1-(2-furyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5378457.png)
![N-(1-{1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5378461.png)
![N-ethyl-2-[(4-fluorophenoxy)methyl]-N-(pyridin-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5378465.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5378481.png)
![N,N'-1,2-propanediylbis[3-(1-naphthyl)acrylamide]](/img/structure/B5378491.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5378492.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5378499.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378505.png)
![3-(3,4-difluorophenyl)-5-[(5-ethylpyridin-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5378519.png)
